Dihydrocholesterol

Catalog No.
S578174
CAS No.
80-97-7
M.F
C27H48O
M. Wt
388.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrocholesterol

CAS Number

80-97-7

Product Name

Dihydrocholesterol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H48O

Molecular Weight

388.7 g/mol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

QYIXCDOBOSTCEI-QCYZZNICSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Synonyms

5 alpha Cholestan 3 alpha ol, 5 alpha Cholestan 3 beta ol, 5 alpha-Cholestan-3 alpha-ol, 5 alpha-Cholestan-3 beta-ol, 5 beta Cholestan 3 beta ol, 5 beta-Cholestan-3 alpha-ol, 5 beta-Cholestan-3 beta-ol, beta Cholestanol, beta-Cholestan-3 beta-ol, 5, beta-Cholestanol, beta-ol, 5 beta-Cholestan-3, Cholestan 3 ol, Cholestan-3-ol, Cholestanol, Cholestanol, (3alpha, 5beta)-Isomer, Coprostanol, Coprosterol, Dihydrocholesterol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Cholesterol Metabolism and Atherosclerosis

Cholestanol, structurally similar to cholesterol but with a saturated hydroxyl group, plays a complex role in cholesterol metabolism. Studies suggest it can influence cholesterol absorption, transport, and excretion []. Research investigating its interaction with Niemann-Pick C1 disease, a lysosomal storage disorder affecting cholesterol metabolism, is ongoing []. Additionally, studies are exploring the potential of cholestanol as a biomarker for atherosclerosis, a condition characterized by plaque buildup in arteries [].

Cancer Research

Cholestanol levels have been linked to the development and progression of certain cancers. Research suggests it might influence cell proliferation, migration, and survival in some cancer cell lines []. Studies are investigating the potential of targeting cholestanol metabolism as a therapeutic strategy for specific cancers []. However, further research is needed to fully understand the mechanisms involved and potential clinical implications.

Dihydrocholesterol, also known as 7-dehydrocholesterol, is a sterol compound that serves as a precursor to cholesterol and plays a critical role in the biosynthesis of vitamin D. It is classified as a zoosterol and is found predominantly in the skin of mammals, where it is converted into vitamin D3 upon exposure to ultraviolet B radiation. The compound has the molecular formula C27H44O and is characterized by its unique structure, which includes a double bond at the 7th carbon position.

As mentioned earlier, cholestanol itself doesn't have a known essential function in the body. However, its elevated levels serve as an indicator of abnormal cholesterol metabolism in CTX. The accumulated cholestanol deposits in various tissues, leading to the characteristic symptoms of the disease [].

  • Tendon xanthomas – fatty deposits around tendons
  • Cataracts – clouding of the lens in the eye
  • Diarrhea
  • Neurological problems []

  • Photochemical Reaction: Upon exposure to UVB light, dihydrocholesterol is converted into previtamin D3, which subsequently transforms into vitamin D3. This process involves breaking a chemical bond in dihydrocholesterol, allowing for the rearrangement of atoms to form vitamin D3 .
  • Biosynthesis: In the human body, dihydrocholesterol is synthesized from lathosterol through the action of lathosterol oxidase. This reaction represents one of the final steps in the cholesterol biosynthetic pathway .

Dihydrocholesterol exhibits significant biological activity primarily through its conversion to vitamin D3. Vitamin D3 is essential for calcium homeostasis and bone health, influencing various physiological processes including immune function and cell growth regulation. Deficiencies in vitamin D3 can lead to conditions such as rickets in children and osteomalacia in adults .

Dihydrocholesterol can be synthesized through various methods:

  • Natural Biosynthesis: In mammals, it is synthesized from lathosterol via enzymatic action. This occurs mainly in the liver and skin tissues .
  • Chemical Synthesis: Laboratory synthesis of dihydrocholesterol can be achieved through multiple synthetic routes involving organic chemistry techniques, although these methods are less common compared to natural biosynthesis.

Dihydrocholesterol has several applications:

  • Vitamin D Production: It is primarily used in the production of vitamin D3 supplements and fortified foods. The compound's ability to convert under UV light makes it valuable in dietary formulations .
  • Research: Dihydrocholesterol is utilized in biochemical research to study cholesterol metabolism and related disorders.

Several compounds share structural similarities with dihydrocholesterol, each with unique properties:

CompoundMolecular FormulaKey Characteristics
CholesterolC27H46OPrimary sterol in animal cells; essential for cell membrane structure.
8-DehydrocholesterolC27H44OSimilar structure but with a double bond at position 8; less biologically active than dihydrocholesterol.
ErgosterolC28H44OFound in fungi; serves as a precursor for vitamin D2; structurally similar but differs in functional groups.
LathosterolC27H46OPrecursor to dihydrocholesterol; involved earlier in the cholesterol synthesis pathway.

Dihydrocholesterol stands out due to its direct role as a precursor for vitamin D3, making it crucial for human health and metabolic processes related to calcium regulation.

Physical Description

Solid

XLogP3

9.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

388.370516150 g/mol

Monoisotopic Mass

388.370516150 g/mol

Heavy Atom Count

28

Melting Point

140.0 - 142.0 °C

UNII

8M308U816E

Other CAS

29466-38-4
80-97-7

Wikipedia

(3S,5S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Cholestan-3-ol, (3.beta.,5.alpha.)-: INACTIVE

Dates

Modify: 2023-08-15

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